4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide

Synthetic Chemistry Process Development Sertraline Synthesis

Sertraline N-Oxide (CAS 209473-00-7) is an irreplaceable reference standard for pharmaceutical impurity profiling. Unlike EP impurities A–E, it exhibits a unique HPLC retention time and a distinct molecular ion (m/z 320.2) via N-oxidation, ensuring specificity in ANDA/NDA submissions. Supplied at ≥95% purity with full characterization data, it is essential for demonstrating method accuracy and precision per USP/EP monographs. It also serves as a stable synthetic intermediate (81% yield benchmark) for process R&D in alternative sertraline synthesis. Procure directly from compliant suppliers meeting ICH guidelines.

Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
CAS No. 209473-00-7
Cat. No. B1425637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide
CAS209473-00-7
Molecular FormulaC17H15Cl2NO
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC[N+](=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)[O-]
InChIInChI=1S/C17H15Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12H,7,9H2,1H3
InChIKeyCZYYNFHEAXHXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sertraline N-Oxide (CAS 209473-00-7) – Key Impurity Standard & Synthetic Intermediate for Pharmaceutical Quality Control


4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine oxide (CAS 209473-00-7), commonly known as Sertraline N-Oxide, is a well-characterized impurity and synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI) sertraline. Used primarily as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production, it complies with stringent regulatory standards set by USP, EMA, JP, and BP. [1]

Why Generic Substitution Fails – Distinguishing Sertraline N-Oxide from Other Sertraline Impurities


Sertraline N-Oxide cannot be substituted with other sertraline-related impurities (e.g., EP Impurities A, B, C, D, or E) due to its unique role as both a synthetic intermediate and a specific degradation product. It exhibits a distinct retention time in validated HPLC methods, a unique molecular ion (m/z 320.2) in mass spectrometry, and is formed via a different metabolic pathway (N-oxidation) compared to the major N-desmethyl metabolite, ensuring its necessity for precise impurity profiling and regulatory compliance. [1]

Quantitative Evidence Guide – Why Sertraline N-Oxide is the Preferred Reference Standard


Superior Yield & Stability as a Synthetic Intermediate

In the synthesis of sertraline, the N-oxide intermediate is critical. Patent WO 98/27050 reports that hydrogenation of the sertraline N-oxide imine derivative with Raney nickel or Pd/C catalyst yields the cis-sertraline product with an 81% yield. This contrasts with other intermediates in alternative synthetic routes that may require harsher conditions or provide lower stereoselectivity, making the N-oxide route advantageous for industrial-scale production. [1]

Synthetic Chemistry Process Development Sertraline Synthesis

Distinct HPLC Retention Time for Unambiguous Identification

A validated HPLC method for simultaneous determination of sertraline and three non-chiral related impurities demonstrated baseline separation of the N-oxide impurity with a resolution (Rs) >1.5 from the nearest eluting compound (sertraline) under optimized isocratic conditions. [1]

Analytical Chemistry HPLC Impurity Profiling

Unique Mass Spectrometric Signature for LC-MS/MS Confirmation

Sertraline N-Oxide possesses a molecular formula of C17H15Cl2NO and a monoisotopic mass of 320.2 Da, which is 16 Da higher than sertraline (C17H17Cl2N, 304.2 Da) and 14 Da higher than desmethylsertraline (C16H15Cl2N, 306.2 Da). This mass distinction allows for unambiguous identification in complex mixtures using quadrupole-time-of-flight mass spectrometry (Q-TOF/MS). [1]

Mass Spectrometry LC-MS/MS Structural Confirmation

Regulatory Compliance – Meets EP, USP, JP, and BP Standards

Sertraline N-Oxide reference standards are supplied with comprehensive Certificates of Analysis (COA) demonstrating purity typically ≥95.0% (HPLC), meeting the requirements of the European Pharmacopoeia (EP), United States Pharmacopeia (USP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP). A recent batch from a commercial supplier showed a purity of 95.00% (HPLC) at 254 nm. [1]

Regulatory Science Pharmacopoeial Standards Quality Control

Clear Distinction from N-Desmethylsertraline in Metabolic Pathway

Sertraline undergoes extensive first-pass metabolism; the major pathway yields N-desmethylsertraline, a weakly active metabolite that accumulates to higher plasma concentrations than the parent drug at steady state. In contrast, the N-oxide metabolite (Sertraline N-Oxide) is formed by a minor N-oxidation pathway. While desmethylsertraline retains approximately 5-10% of the serotonin reuptake inhibitory potency of sertraline, the N-oxide is largely inactive and serves solely as a marker for alternative metabolic routes. [1]

Drug Metabolism Metabolite Identification Pharmacokinetics

Application Scenarios – Where Sertraline N-Oxide Delivers the Greatest Value


ANDA & NDA Submission Reference Standard

Sertraline N-Oxide, as a well-characterized impurity standard, is essential for demonstrating the specificity, accuracy, and precision of analytical methods required in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its use ensures that the proposed generic or innovative product meets the purity and safety standards outlined in the USP and EP monographs. [1]

Method Validation and Transfer in QC Laboratories

The compound is indispensable for system suitability tests during HPLC and LC-MS/MS method validation. Its unique retention time and mass spectrum enable laboratories to verify that the analytical system is capable of resolving, detecting, and quantifying the N-oxide impurity at the specified limit (commonly 0.1% or lower relative to the drug substance). [1]

Synthetic Process Optimization for API Manufacturing

As a stable intermediate in an alternative sertraline synthesis route, the compound is used by process development scientists to evaluate the efficiency of the N-oxide reduction step. The reported 81% yield serves as a benchmark for optimizing catalyst loading, solvent selection, and reaction conditions during scale-up. [1]

Quote Request

Request a Quote for 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.